molecular formula C11H10BrN7O B2481630 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine CAS No. 2034537-16-9

5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine

Cat. No. B2481630
CAS RN: 2034537-16-9
M. Wt: 336.153
InChI Key: FMNOATNODXXFCV-UHFFFAOYSA-N
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Description

The compound is of interest due to its incorporation of pyrimidine and pyrazole rings, which are prevalent in many biologically active molecules. The presence of a bromo group and a 1,2,4-oxadiazole moiety further adds to its chemical diversity, potentially affecting its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step reactions starting from simple precursors. These processes may include glycosylation reactions, nucleophilic substitutions, and cyclization steps under various conditions. For instance, the synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides demonstrates complex glycosylation and debenzoylation steps, leading to products with significant biological activities (Cottam et al., 1984).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the target compound, often features a planar geometry that facilitates stacking interactions and hydrogen bonding with biological molecules. X-ray crystallography and spectral studies are crucial for determining the precise structure and configuration of these compounds, aiding in the understanding of their biological activities and chemical properties.

Chemical Reactions and Properties

Pyrimidine and pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic substitutions, influenced by the presence of electron-withdrawing or donating groups. These reactions enable the functionalization of the core structure, leading to derivatives with varied biological and chemical properties. For example, the reactivity of pyrazolo[1,5-a]pyrimidines towards electrophiles and nucleophiles can be modulated by substituents on the pyrazole and pyrimidine rings, allowing for the synthesis of compounds with desired biological activities (Jismy et al., 2020).

Scientific Research Applications

Presence and Exposure of Carcinogenic Heterocyclic Amines

Heterocyclic Amines in Diet and Their Impact : Studies highlight the presence of carcinogenic heterocyclic amines in the diet, particularly from cooked meats, and their potential risks to human health. The continuous exposure to these compounds through food consumption indicates a significant area of concern for cancer research and prevention strategies (Ushiyama et al., 1991).

Exposure to Heterocyclic Amines and Health Risks : Further research emphasizes the exposure to mutagenic heterocyclic amines from cooked foods and their carcinogenicity in animal models. Quantification of these compounds in various cooked foods suggests an ongoing risk to humans, underscoring the need for dietary assessments and potential interventions (Wakabayashi et al., 1993).

Scientific Research Implications

Analyzing the Impact of Cooking Methods on Health : A pilot study focused on the intake of heterocyclic amines among different populations, examining how cooking methods, temperature, and degree of browning affect the levels of these compounds in the diet. This research is pivotal in understanding the relationship between diet, cooking practices, and cancer risk, providing a foundation for developing dietary recommendations to minimize exposure (Zapico et al., 2022).

Metabolism and Health Effects of Heterocyclic Amines : Studies on the metabolism, excretion, and pharmacokinetics of specific compounds, such as INCB018424, offer insights into how similar compounds, including heterocyclic amines, are processed in the human body. Understanding these mechanisms is crucial for assessing the health risks associated with exposure and for developing strategies to mitigate these risks (Shilling et al., 2010).

properties

IUPAC Name

5-bromo-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN7O/c1-19-6-7(2-16-19)10-17-9(20-18-10)5-15-11-13-3-8(12)4-14-11/h2-4,6H,5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNOATNODXXFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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